molecular formula C22H21N5O3 B2802032 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1798541-18-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2802032
CAS No.: 1798541-18-0
M. Wt: 403.442
InChI Key: TVZCPGMBWITASW-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d]oxazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Quinazoline core : Recognized for its anticancer potential.

The molecular formula of the compound is C21H21N3O2C_{21}H_{21}N_{3}O_{2}, with a molecular weight of 347.4 g/mol. Its intricate architecture suggests a multifaceted interaction profile with various biological targets.

Antitumor Activity

Recent advances in quinazoline derivatives highlight their potential as anticancer agents. For example, several synthesized quinazoline compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes some findings related to quinazoline derivatives:

Compound NameTarget Cancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF70.096EGFR Inhibition
Compound BA5490.150VEGF RTK Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF70.050CA Inhibition

These results suggest that this compound could share similar anticancer mechanisms due to its structural similarities with these active compounds.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds indicate promising antibacterial and antifungal activities against various pathogens. For instance, monomeric alkaloids with structural similarities have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxicity of various quinazoline derivatives revealed that compounds with similar structural motifs to this compound exhibited potent activity against tumor cell lines, suggesting a pathway for further investigation into this compound's efficacy .
  • Mechanistic Insights : Research into the binding affinities of quinazoline derivatives has provided insights into their interaction with key biological targets such as PD-L1, which is crucial in cancer immunotherapy . While direct studies on this compound are lacking, these findings lay a foundation for hypothesizing its potential interactions.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-20(13-26-14-24-17-8-2-1-7-16(17)21(26)29)23-12-15-6-5-11-27(15)22-25-18-9-3-4-10-19(18)30-22/h1-4,7-10,14-15H,5-6,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCPGMBWITASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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